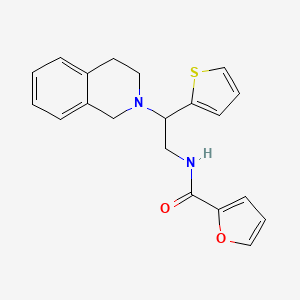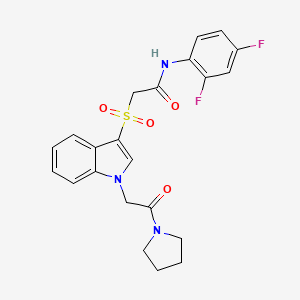![molecular formula C17H12F4O4 B2725131 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 938004-15-0](/img/structure/B2725131.png)
1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione is a fluorinated organic compound with the molecular formula C17H12F4O4 and a molecular weight of 356.27 g/mol. This compound is recognized for its utility in various research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione typically involves the reaction of difluoromethoxy-substituted benzaldehyde derivatives with appropriate diketone precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety into corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethoxy groups and diketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione can be compared with other similar compounds, such as:
1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione: This compound has a similar structure but with the difluoromethoxy groups positioned differently on the aromatic rings.
1,3-Bis[3-(trifluoromethoxy)phenyl]propane-1,3-dione: This variant includes trifluoromethoxy groups, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
1,3-bis[3-(difluoromethoxy)phenyl]propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-3-10(7-12)14(22)9-15(23)11-4-2-6-13(8-11)25-17(20)21/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXXBHEZIHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2725051.png)
![ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2725052.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725054.png)

![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)

![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)


![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)
